2-Hydroxyacenaphthylen-1(2H)-one
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Overview
Description
2-Hydroxyacenaphthylen-1(2H)-one is an organic compound that belongs to the class of naphthalenes It is characterized by the presence of a hydroxyl group attached to the acenaphthylene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyacenaphthylen-1(2H)-one typically involves the reaction of acenaphthene with an oxidizing agent. One common method is the oxidation of acenaphthene using potassium permanganate (KMnO₄) in an alkaline medium. The reaction proceeds through the formation of acenaphthenequinone, which is then hydrolyzed to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors and catalytic processes may also be employed to enhance the efficiency and yield of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxyacenaphthylen-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or alkaline conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Acenaphthenequinone.
Reduction: Dihydro derivatives of this compound.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
2-Hydroxyacenaphthylen-1(2H)-one has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Hydroxyacenaphthylen-1(2H)-one involves its interaction with molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, modulating their activity. Additionally, the aromatic structure allows for π-π interactions with other aromatic compounds, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxyacenaphthene: Similar structure but lacks the ketone group.
Acenaphthenequinone: Oxidized form with two ketone groups.
1-Hydroxyacenaphthene: Hydroxyl group attached at a different position.
Uniqueness
2-Hydroxyacenaphthylen-1(2H)-one is unique due to the presence of both a hydroxyl group and a ketone group within the acenaphthylene structure. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications.
Properties
CAS No. |
33928-29-9 |
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Molecular Formula |
C12H8O2 |
Molecular Weight |
184.19 g/mol |
IUPAC Name |
2-hydroxy-2H-acenaphthylen-1-one |
InChI |
InChI=1S/C12H8O2/c13-11-8-5-1-3-7-4-2-6-9(10(7)8)12(11)14/h1-6,11,13H |
InChI Key |
WREJKEDFEUAPKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C(C(=O)C3=CC=C2)O |
Origin of Product |
United States |
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